molecular formula C26H22O8 B2723496 3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 3,4-dimethoxybenzoate CAS No. 869080-44-4

3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 3,4-dimethoxybenzoate

Cat. No. B2723496
M. Wt: 462.454
InChI Key: GHGHADKYFCGSMK-UHFFFAOYSA-N
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Description

The compound “3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 3,4-dimethoxybenzoate” is a complex organic molecule. Unfortunately, there is limited information available specifically about this compound .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, a process for the preparation of 3-[2-(3,4-dimethoxybenzoyl)-4,5-dimethoxyphenyl]-pentan-2-one has been reported, which involves starting from a compound of a general formula and subjecting the obtained compound to hydrolysis .

Scientific Research Applications

Synthesis and Chemical Properties

  • Microwave-Assisted Cyclization : Research led by Dao et al. (2018) has demonstrated the utility of microwave-assisted cyclization under mildly basic conditions for synthesizing 6H-benzo[c]chromen-6-ones and their tetrahydro analogues, showcasing a method that could potentially apply to the synthesis of the target compound with high efficiency and yield (Dao et al., 2018).

  • Domino Friedel-Crafts Acylation/Annulation : The work by Bam and Chalifoux (2018) on the regioselective synthesis of chromen-4-one derivatives via a domino Friedel-Crafts acylation provides a foundational approach for constructing complex chromene structures, which could be relevant for synthesizing the compound with high specificity and yield (Bam & Chalifoux, 2018).

Material Science and Catalysis

  • Magnetic Nanocatalyst Synthesis : Esmaeilpour et al. (2015) have developed an efficient and environmentally friendly procedure for synthesizing tetrahydrobenzo[b]pyran and dihydropyrano[c]chromene derivatives using a magnetic nanocatalyst under ultrasonic irradiation, highlighting a novel catalytic approach that could enhance the synthesis of the target compound through green chemistry principles (Esmaeilpour et al., 2015).

Advanced Materials and Sensing Applications

  • Lanthanide Metal-Organic Frameworks : Shi et al. (2015) have investigated dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks for luminescence sensing of benzaldehyde, showcasing the potential of complex organic compounds in the development of highly sensitive and selective sensors. This research could imply the applicability of derivatives like 3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 3,4-dimethoxybenzoate in constructing novel sensing materials (Shi et al., 2015).

Safety And Hazards

The safety and hazards associated with “3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 3,4-dimethoxybenzoate” are not well-documented. It’s always important to handle chemical compounds with care and use appropriate safety measures .

Future Directions

The future directions for research on “3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 3,4-dimethoxybenzoate” could involve further exploration of its synthesis, properties, and potential applications. Given the limited information available, there is ample opportunity for new discoveries .

properties

IUPAC Name

[3-(3,4-dimethoxyphenyl)-2-oxochromen-7-yl] 3,4-dimethoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22O8/c1-29-20-9-6-15(12-23(20)31-3)19-11-16-5-8-18(14-22(16)34-26(19)28)33-25(27)17-7-10-21(30-2)24(13-17)32-4/h5-14H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHGHADKYFCGSMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC3=C(C=C(C=C3)OC(=O)C4=CC(=C(C=C4)OC)OC)OC2=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 3,4-dimethoxybenzoate

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